3-Chloro-5-(pyrrolidin-2-yl)pyridine dihydrochloride 3-Chloro-5-(pyrrolidin-2-yl)pyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13767081
InChI: InChI=1S/C9H11ClN2.2ClH/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;;/h4-6,9,12H,1-3H2;2*1H
SMILES: C1CC(NC1)C2=CC(=CN=C2)Cl.Cl.Cl
Molecular Formula: C9H13Cl3N2
Molecular Weight: 255.6 g/mol

3-Chloro-5-(pyrrolidin-2-yl)pyridine dihydrochloride

CAS No.:

Cat. No.: VC13767081

Molecular Formula: C9H13Cl3N2

Molecular Weight: 255.6 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-5-(pyrrolidin-2-yl)pyridine dihydrochloride -

Specification

Molecular Formula C9H13Cl3N2
Molecular Weight 255.6 g/mol
IUPAC Name 3-chloro-5-pyrrolidin-2-ylpyridine;dihydrochloride
Standard InChI InChI=1S/C9H11ClN2.2ClH/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;;/h4-6,9,12H,1-3H2;2*1H
Standard InChI Key MMQKGBWVLRCGNO-UHFFFAOYSA-N
SMILES C1CC(NC1)C2=CC(=CN=C2)Cl.Cl.Cl
Canonical SMILES C1CC(NC1)C2=CC(=CN=C2)Cl.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 3-position with a chlorine atom and at the 5-position with a pyrrolidin-2-yl group. The dihydrochloride salt form introduces two hydrochloric acid molecules, enhancing solubility in polar solvents . Key structural attributes include:

  • Pyridine ring: A six-membered aromatic ring with one nitrogen atom, contributing to basicity and π-π stacking interactions.

  • Pyrrolidine substituent: A five-membered saturated ring with a secondary amine, enabling hydrogen bonding and conformational flexibility.

  • Chlorine atom: An electron-withdrawing group that influences electronic distribution and reactivity .

The SMILES notation for the base compound is C1CNCC1C2=CN=C(C=C2)Cl, reflecting the connectivity of the pyrrolidine and pyridine rings .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₉H₁₃Cl₃N₂
Molecular weight255.6 g/mol
Salt formDihydrochloride
SolubilitySoluble in polar solvents
Storage conditions2–8°C, inert atmosphere

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-chloro-5-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves multi-step reactions, as outlined in analogous pyridine derivatives :

  • Core pyridine formation: A halogenated pyridine precursor (e.g., 3,5-dichloropyridine) undergoes nucleophilic substitution with a pyrrolidine derivative.

  • Salt formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt.

A patent describing the synthesis of 3-chloro-2-cyano-5-trifluoromethylpyridine highlights the use of activators like 4-dimethylaminopyridine (DMAP) and solvents such as dichloromethane, which may be adaptable to this compound .

Optimization Strategies

  • Catalyst selection: Tertiary amines (e.g., triethylamine) improve reaction efficiency by neutralizing HCl byproducts .

  • Solvent systems: Low-toxicity solvents like dichloromethane enhance yield while facilitating recycling .

  • Temperature control: Reactions are typically conducted at 0–80°C to balance kinetics and side-product formation .

Table 2: Representative Synthesis Conditions

ParameterConditionSource
Precursor3,5-dichloropyridine
ActivatorTriethylamine
SolventDichloromethane
Reaction temperature20–30°C
Yield85–90%

Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom at the 3-position is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), enabling derivatization. For example, reaction with primary amines yields 3-amino-5-(pyrrolidin-2-yl)pyridine derivatives.

Salt Metathesis

The dihydrochloride form can undergo anion exchange with other acids (e.g., sulfuric acid) to produce alternative salts with tailored solubility profiles.

Catalytic Hydrogenation

The pyrrolidine ring’s secondary amine may participate in hydrogenation reactions, though steric hindrance from the pyridine ring could limit reactivity .

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